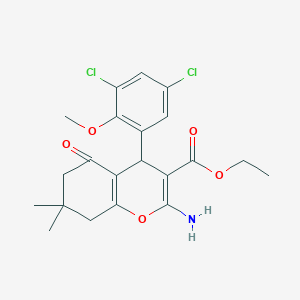![molecular formula C35H31N3O4S2 B376816 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene is a complex organic compound that belongs to the class of diazocines. Diazocines are eight-membered heterocycles containing two nitrogen atoms and are known for their unique structural and chemical properties . This compound is characterized by the presence of multiple sulfonyl groups and a tetrahydro-epimino structure, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves several steps. One common method includes the use of transition-metal-catalyzed [2+2+2] cycloaddition reactions. For instance, rhodium-catalyzed cycloaddition of carbon disulfide to o,N-dialkynyl-tosylanilines can yield various diazocine derivatives . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as [RhCl(C8H14)2]2–BINAP . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified diazocine derivatives with altered functional groups .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential antimicrobial and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with active sites of enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to fit into specific binding pockets of receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
類似化合物との比較
Similar compounds to 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene include other diazocine derivatives and sulfonyl-containing heterocycles. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been studied for their antimicrobial and anti-inflammatory properties . What sets this compound apart is its unique combination of sulfonyl groups and tetrahydro-epimino structure, which provides distinct chemical and biological properties .
特性
分子式 |
C35H31N3O4S2 |
|---|---|
分子量 |
621.8 g/mol |
IUPAC名 |
17-(4-methylphenyl)-8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C35H31N3O4S2/c1-24-12-18-27(19-13-24)36-34-31-9-5-7-11-33(31)38(44(41,42)29-22-16-26(3)17-23-29)35(36)30-8-4-6-10-32(30)37(34)43(39,40)28-20-14-25(2)15-21-28/h4-23,34-35H,1-3H3 |
InChIキー |
QTAGZWRQMULFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
正規SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B376733.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B376735.png)
![ethyl 6-amino-5-cyano-4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-methyl-4H-pyran-3-carboxylate](/img/structure/B376737.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B376738.png)
![{2-methyl-4-[(2-methylphenyl)amino]-1,1-dioxido-2H-1,2-benzothiazin-3-yl}(phenyl)methanone](/img/structure/B376739.png)

![2-(4-Methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B376741.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B376747.png)

methanone](/img/structure/B376749.png)


![3,5-ditert-butyl-N-[4-(dimethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B376755.png)
